molecular formula C7H3Cl2FO2 B066205 2,6-Dichloro-3-fluorobenzoic acid CAS No. 178813-78-0

2,6-Dichloro-3-fluorobenzoic acid

Cat. No. B066205
M. Wt: 209 g/mol
InChI Key: NMFMJSSFYLXQAO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related halogenated benzoic acid derivatives often involves multi-step reactions starting from simpler aromatic compounds. For example, the synthesis of 2-fluoro-6-iodobenzoic acid, a compound with a similar halogenation pattern, involves carboxyl group protection, diazotization, iodination, and subsequent deprotection steps, showcasing a general approach that could be adapted for synthesizing 2,6-Dichloro-3-fluorobenzoic acid (Zhao Haoyu, Zhang Qimeng, & J. Tao, 2010).

Molecular Structure Analysis

The molecular structure of halogenated benzoic acids is characterized by the presence of halogen atoms attached to the benzene ring, which significantly influences their electronic and spatial configuration. Density Functional Theory (DFT) calculations, such as those performed on 2-chloro-6-fluorobenzoic acid and 3,4-dichlorobenzoic acid, can provide insights into optimized molecular geometries, vibrational frequencies, and electronic properties (J. Senthil Kumar, M. Arivazhagan, & P. Thangaraju, 2015).

Chemical Reactions and Properties

Halogenated benzoic acids participate in a variety of chemical reactions, including nucleophilic substitution and carbonylation, due to the presence of reactive halogen atoms and the carboxylic acid group. These reactions are pivotal in the synthesis of more complex molecules and in modifications of the compound’s chemical structure for desired properties (A. Daniewski, Wen Liu, Kurt Püntener, & M. Scalone, 2002).

Physical Properties Analysis

The physical properties of 2,6-Dichloro-3-fluorobenzoic acid, such as melting point, boiling point, and solubility in various solvents, are influenced by its molecular structure. The presence of halogen atoms increases its density and influences its solubility in organic solvents compared to non-halogenated benzoic acids.

Chemical Properties Analysis

The chemical properties of 2,6-Dichloro-3-fluorobenzoic acid, including acidity, reactivity towards nucleophiles, and electrophilic substitution reactions, are significantly impacted by the electron-withdrawing effects of the chloro and fluoro groups. These groups enhance the acid’s acidity by stabilizing the carboxylate anion and also affect its reactivity in organic synthesis reactions.

Scientific Research Applications

  • Antibacterial Agent Synthesis : Compounds including 2,4-dichloro-5-fluorobenzoic acid, closely related to 2,6-Dichloro-3-fluorobenzoic acid, have been used in synthesizing new biologically active molecules with potential antibacterial activities (Holla, Bhat, & Shetty, 2003).

  • Organic Chemistry : Studies on reactions of organolithium reagents with halobenzoic acids, including fluorobenzoic acid derivatives, contribute to understanding the selectivity in organic synthesis (Gohier, Castanet, & Mortier, 2003).

  • Environmental Microbiology : Research on the metabolism of hydroxylated and fluorinated benzoates by microorganisms like Syntrophus aciditrophicus reveals insights into the degradation pathways of aromatic acids in anaerobic conditions (Mouttaki, Nanny, & McInerney, 2008).

  • Photochemistry : The structural characterization and photochemistry of 2-chloro-6-fluorobenzoic acid, a compound similar to 2,6-Dichloro-3-fluorobenzoic acid, have been studied to understand its behavior under different physical conditions (Kuş, 2017).

  • Antituberculosis Activity : Derivatives of 4-fluorobenzoic acid have been synthesized and evaluated for their antimycobacterial activity, highlighting the potential medical applications of fluorobenzoic acids (Koçyiğit-Kaymakçıoğlu et al., 2009).

  • Magnetic Properties in Chemistry : Studies on azido-copper coordination polymers using benzoate derivatives, including fluorobenzoic acids, provide insights into the magnetic properties of these compounds (Liu et al., 2017).

  • Vibrational Spectra Analysis : Research on the vibrational spectra of chloro-fluorobenzoic acids contributes to the understanding of molecular structures and properties in spectroscopy (Senthil kumar, Arivazhagan, & Thangaraju, 2015).

  • Soil Science : Evaluations of fluorobenzoate tracers in soils have implications for environmental monitoring and understanding the movement of water in porous media (Jaynes, 1994).

  • Chemical Process Development : Research on the synthesis of dichloro-fluorobenzoic acid through continuous-flow processes highlights advancements in chemical manufacturing and process optimization (Guo, Yu, & Yu, 2018).

  • Cancer Research : The synthesis of dibutyltin complex of dichloro-fluorobenzoic acid and its anti-tumor activity indicates the potential of fluorobenzoic acids in developing cancer treatments (Li et al., 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust, mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

2,6-dichloro-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFMJSSFYLXQAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10307158
Record name 2,6-dichloro-3-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10307158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-3-fluorobenzoic acid

CAS RN

178813-78-0
Record name 2,6-Dichloro-3-fluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178813-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-dichloro-3-fluorobenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloro-3-fluorobenzoic acid
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a cooled (−5° C.) solution of sodium hydroxide (252 g, 6.3 mol) in water (800 mL) was added bromine (86 mL, 1.68 mol) dropwise. The temperature of the reaction mixture was kept below −5° C. during the addition. A solution of 1-(2,6-Dichloro-3-fluorophenyl)ethanone (100 g, 480 mmol) in dioxane (800 ml) was added to the solution of sodium hypobromide in 1 h while maintaining the temperature below 0° C. The reaction mixture was warmed to room temperature and stirred for 2 h. After the TLC showed absence of starting material, the excess sodium hypobromide was destroyed with sodium sulfite (100 g in 100 mL water). The resulting solution was heated to 90° C. for 2 h. The reaction mixture was acidified with conc. HCl with vigorous stirring. The acidic solution was concentrated to remove all the dioxane and then extracted with dichloromethane (2×500 mL). The organic layer was dried (Na2SO4) and concentrated to give an oily residue, which after trituration with hexanes gave the title compound as a white solid. 1H NMR (CDCl3, 300 MHz): δ=7.20 (dd, 1H, J=8.7, 8.4 Hz), 7.33 (dd, 1H, J=9.3, 4.5 Hz).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Li, N Wu, Y Tian, J Zhang, S Wu - ACS Medicinal Chemistry …, 2013 - ACS Publications
A series of novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4′-piperidine]-2-ones were designed, synthesized, and tested in various in vitro/in vivo pharmacological and …
Number of citations: 32 pubs.acs.org
RH Shiley, DR Dickerson, C Grunwald… - Circular no …, 1979 - ideals.illinois.edu
A series of 214 fluoroaromatic compounds were screened forbiological activity for use as fungicides and herbicides. Fungicidal activity was tested in the following four categories: foliar, …
Number of citations: 0 www.ideals.illinois.edu

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